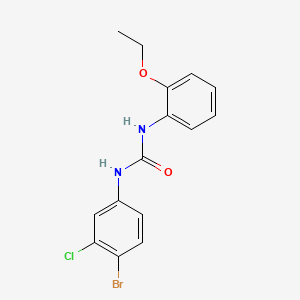
2-butyryl-N-(2,4-difluorophenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-butyryl-N-(2,4-difluorophenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDFH and has a molecular formula of C11H11F2N3S. BDFH is a hydrazine derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BDFH involves the inhibition of certain enzymes and proteins. BDFH has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the levels of neurotransmitters, which can have both beneficial and harmful effects on the body.
Biochemical and Physiological Effects:
BDFH has been shown to have a variety of biochemical and physiological effects on the body. In animal studies, BDFH has been shown to have antitumor, antibacterial, and antifungal properties. BDFH has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDFH in lab experiments is its ability to inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying enzyme kinetics and structure-function relationships. BDFH is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using BDFH is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving BDFH. One area of research is the development of new antitumor agents based on the structure of BDFH. Another area of research is the use of BDFH as a tool for studying the mechanism of action of enzymes and proteins involved in various biological processes. Additionally, there is potential for the development of new materials and polymers based on the unique properties of BDFH.
Wissenschaftliche Forschungsanwendungen
BDFH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biological research, and material science. In medicinal chemistry, BDFH has been identified as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. BDFH has also been studied for its antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
In biological research, BDFH has been used as a tool for studying the mechanism of action of various enzymes and proteins. BDFH has been shown to inhibit the activity of certain enzymes, making it a valuable tool for studying enzyme kinetics and structure-function relationships. BDFH has also been used as a fluorescent probe for detecting and quantifying certain biomolecules.
In material science, BDFH has been used as a building block for the synthesis of new polymers and materials. BDFH has been shown to have unique properties that make it a valuable component in the development of new materials with improved mechanical, optical, and electrical properties.
Eigenschaften
IUPAC Name |
1-(butanoylamino)-3-(2,4-difluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3OS/c1-2-3-10(17)15-16-11(18)14-9-5-4-7(12)6-8(9)13/h4-6H,2-3H2,1H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEDPPFUCOLPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4758884.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazole-4-carboxamide](/img/structure/B4758893.png)

![N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4758906.png)
![3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B4758908.png)

![4-methoxyphenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4758919.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]di(2-furamide)](/img/structure/B4758926.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4758933.png)
![3-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-propoxybenzyl)propanamide](/img/structure/B4758940.png)